molecular formula C9H10BrNO3 B13039455 (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

Cat. No.: B13039455
M. Wt: 260.08 g/mol
InChI Key: CPWFIZIIWUIHQR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. One common method involves the bromination of 3-(2-hydroxyphenyl)propanoic acid using bromine in the presence of a catalyst. The resulting bromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a de-brominated compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid: The position of the hydroxyl group is different, which can affect the compound’s properties.

    3-Amino-3-(2-bromo-5-methoxyphenyl)propanoic acid: The methoxy group replaces the hydroxyl group, potentially altering the compound’s reactivity and interactions.

Uniqueness

(3R)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which allows for distinct chemical reactivity and biological interactions. The presence of both the bromine and hydroxyl groups on the phenyl ring provides opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m1/s1

InChI Key

CPWFIZIIWUIHQR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)[C@@H](CC(=O)O)N)Br

Canonical SMILES

C1=CC(=C(C=C1O)C(CC(=O)O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.